molecular formula C15H7F5O3 B1324029 4-Acetoxy-2',3',4',5',6'-pentafluorobenzophenone CAS No. 890100-41-1

4-Acetoxy-2',3',4',5',6'-pentafluorobenzophenone

Cat. No. B1324029
M. Wt: 330.21 g/mol
InChI Key: YWPLUDIRKOATMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Acetoxy-2’,3’,4’,5’,6’-pentafluorobenzophenone, also known as 4-(Perfluorobenzoyl)phenyl acetate, is a chemical compound with the molecular formula C15H7F5O3 . It has a molecular weight of 330.21 g/mol . This compound has recently gained attention in the field of scientific research.


Molecular Structure Analysis

The molecular structure of 4-Acetoxy-2’,3’,4’,5’,6’-pentafluorobenzophenone consists of a benzophenone core with acetoxy and pentafluoro substituents . The InChI code for this compound is 1S/C15H7F5O3/c1-6(21)23-8-4-2-7(3-5-8)15(22)9-10(16)12(18)14(20)13(19)11(9)17/h2-5H,1H3 .

Scientific Research Applications

Liquid Crystal Compounds

4-Acetoxy-2',3',4',5',6'-pentafluorobenzophenone contributes to the formation of specific liquid crystal compounds. CPI (complementary polytopic interaction) stabilizes these compounds, which exhibit enantiotopic Colh columnar liquid crystal phases stable over a wide temperature range. The compound's structure plays a crucial role in enhancing liquid crystal behavior in various esters (Boden, Bushby, Liu, & Lozman, 2001).

Environmental Sample Analysis

The compound is also significant in environmental chemistry. For instance, it has been used in procedures determining hydroxylated benzophenone UV absorbers in water samples. Its structure aids in the efficient concentration and detection of these compounds in environmental water samples through solid-phase extraction and liquid chromatography-tandem mass spectrometry (Negreira, Rodríguez, Ramil, Rubí, & Cela, 2009).

Organic Chemistry and Reactions

In the field of organic chemistry, it is involved in reactions with hexahydride-osmium complexes. These reactions demonstrate the compound's capability to activate ortho-CF bonds of fluorinated aromatic ketones, showcasing its versatility in chemical reactions (Barrio, Castarlenas, Esteruelas, Lledós, Maseras, & Oñate, 2001).

Synthesis and Photobehavior

The compound's derivatives also play a role in photochemistry. For example, 2′-Acetoxy-2-hydroxy-5-methoxybenzophenone, a derivative, undergoes photo-Fries rearrangement, leading to the synthesis of specific compounds. This highlights the compound's relevance in understanding and exploiting photochemical processes (Diaz-Mondejar & Miranda, 1982).

Anti-tumor Activity

4-Acetoxy-4-(benzothiazol-2-yl)-2,5-cyclohexadien-1-one, a model anti-tumor quinol ester, undergoes hydrolysis and photolysis. The compound's derivatives exhibit significant anti-tumor activity against various human cancer cell lines. This makes it a crucial component in the study of potential cancer treatments (Wang, Jin, Myers, Glover, & Novak, 2009).

properties

IUPAC Name

[4-(2,3,4,5,6-pentafluorobenzoyl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H7F5O3/c1-6(21)23-8-4-2-7(3-5-8)15(22)9-10(16)12(18)14(20)13(19)11(9)17/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWPLUDIRKOATMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C(=O)C2=C(C(=C(C(=C2F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H7F5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30641748
Record name 4-(2,3,4,5,6-Pentafluorobenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30641748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Acetoxy-2',3',4',5',6'-pentafluorobenzophenone

CAS RN

890100-41-1
Record name 4-(2,3,4,5,6-Pentafluorobenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30641748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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